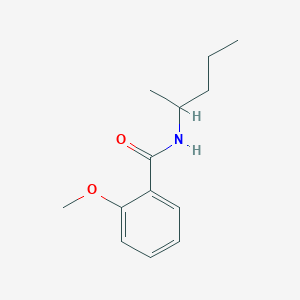

2-methoxy-N-(1-methylbutyl)benzamide

Description

2-Methoxy-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a methoxy group at the ortho position of the benzamide core and a branched alkyl chain (1-methylbutyl) attached to the nitrogen atom. This article compares 2-methoxy-N-(1-methylbutyl)benzamide with structurally related benzamides to elucidate structure-activity relationships (SAR) and functional distinctions.

Propriétés

Formule moléculaire |

C13H19NO2 |

|---|---|

Poids moléculaire |

221.29 g/mol |

Nom IUPAC |

2-methoxy-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C13H19NO2/c1-4-7-10(2)14-13(15)11-8-5-6-9-12(11)16-3/h5-6,8-10H,4,7H2,1-3H3,(H,14,15) |

Clé InChI |

MZNRIVNAMOMSEE-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1OC |

SMILES canonique |

CCCC(C)NC(=O)C1=CC=CC=C1OC |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

- Structure : Features a 4-methylphenyl substituent instead of the 1-methylbutyl group.

- Activity: Demonstrated efficacy in reducing the long QT (LQT) syndrome phenotype by modulating cardiac electrophysiology, likely via glucocorticoid receptor interactions .

- SAR Insight : The planar aromatic substituent may enhance target specificity for cardiac ion channels compared to the flexible alkyl chain in the target compound.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

- Structure : Contains electron-withdrawing groups (bromo, nitro) and a methoxy group.

- Activity : Used as a structural comparator in crystallographic studies; nitro groups increase reactivity but reduce metabolic stability .

Heterocyclic-Substituted Benzamides

2-Methoxy-N-(1-methyl-1H-benzo[d]imidazol-2-yl)benzamide

- Structure : Benzimidazole ring replaces the alkyl chain.

- Activity : The heterocyclic group enables N,O-bidentate coordination, making it suitable for metal-catalyzed C–H bond functionalization, a trait absent in alkyl-substituted benzamides .

- SAR Insight : Rigid heterocycles may limit conformational flexibility, affecting binding to dynamic targets like enzymes or receptors.

2-Methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Structure : Benzothiazole substituent with a methyl group.

- Properties : Molecular weight = 298.36, logP = 4.1, polar surface area = 40.7 Ų .

Alkyl-Substituted Benzamides

2-Methoxy-N-[2-(methylthio)phenyl]benzamide

- Structure : Methylthio group on the aryl ring.

- Activity: Targets hypertension-related proteins (ADORA1, NOS2) via blood circulation regulation .

- SAR Insight : Thioether groups introduce sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), unlike the purely hydrophobic 1-methylbutyl chain.

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide

- Structure : Branched alkoxy substituent.

- Properties: Alkoxy groups balance lipophilicity and solubility, contrasting with the target compound’s nonpolar alkyl chain .

Pharmacological Activity Comparison

Physicochemical Properties

| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| 2-Methoxy-N-(1-methylbutyl)benzamide | ~263.34 (calc.) | ~3.8 | 1 | ~40.7 |

| 2-MMB | 255.29 | 3.2 | 1 | 38.3 |

| 2-Methoxy-N-(6-methylbenzothiazol-2-yl)benzamide | 298.36 | 4.1 | 1 | 40.7 |

| Nitazoxanide | 307.27 | 2.8 | 3 | 105.7 |

Key Findings

- Structural Flexibility vs. Specificity : Alkyl chains (e.g., 1-methylbutyl) enhance lipophilicity and membrane permeability but may reduce target specificity compared to rigid heterocycles or aryl groups.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups improve solubility and antioxidant activity , while nitro/bromo substituents increase reactivity but decrease metabolic stability .

- Therapeutic Diversity : The benzamide scaffold’s adaptability enables applications ranging from cardiovascular disorders to parasitic infections, driven by substituent-driven SAR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.